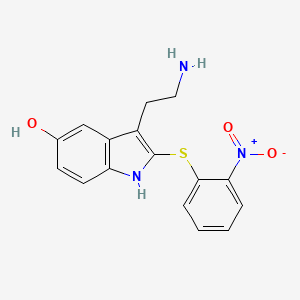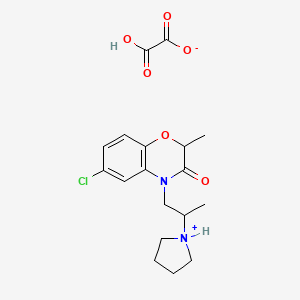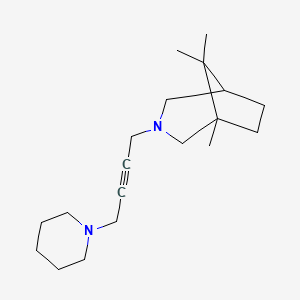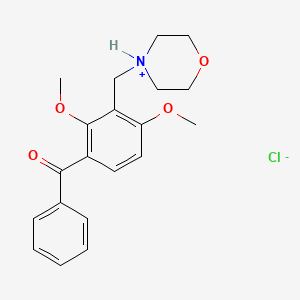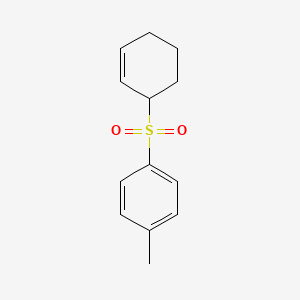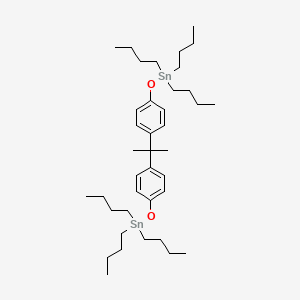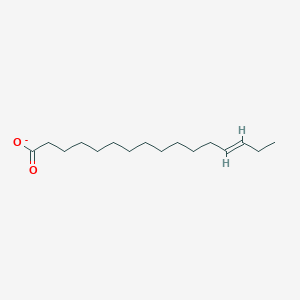
(E)-hexadec-13-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-hexadec-13-enoate is an organic compound belonging to the class of esters. It is characterized by a long carbon chain with a double bond at the 13th position in the E-configuration, which means the substituents on the double bond are on opposite sides. This compound is often found in natural products and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-hexadec-13-enoate can be synthesized through several methods. One common approach is the esterification of (E)-hexadec-13-enoic acid with an alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Another method involves the transesterification of (E)-hexadec-13-enoic acid esters with different alcohols.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-hexadec-13-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (E)-hexadec-13-enoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: (E)-hexadec-13-enoic acid.
Reduction: (E)-hexadec-13-enol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
(E)-hexadec-13-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug delivery agent.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (E)-hexadec-13-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also act as a ligand for certain receptors, modulating signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-hexadec-13-enoate: The Z-isomer of hexadec-13-enoate, where the substituents on the double bond are on the same side.
Hexadec-12-enoate: An isomer with the double bond at the 12th position.
Hexadec-14-enoate: An isomer with the double bond at the 14th position.
Uniqueness
(E)-hexadec-13-enoate is unique due to its specific double bond position and configuration, which can influence its chemical reactivity and biological activity. The E-configuration often results in different physical and chemical properties compared to its Z-isomer, making it valuable for specific applications.
Properties
Molecular Formula |
C16H29O2- |
|---|---|
Molecular Weight |
253.40 g/mol |
IUPAC Name |
(E)-hexadec-13-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18)/p-1/b4-3+ |
InChI Key |
UFRASUJYZLLIJC-ONEGZZNKSA-M |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCC=CCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
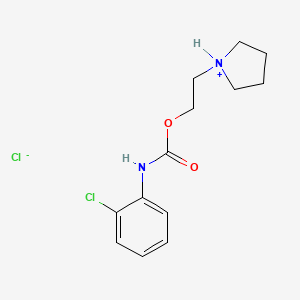
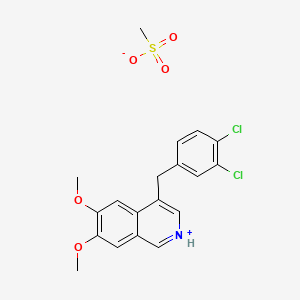
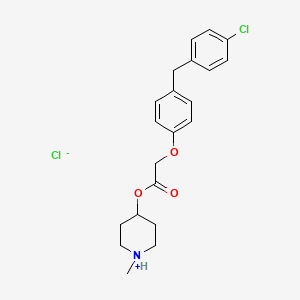
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
